

Technical Comparison Guide: (2S,5R)-1,5-Dimethyl-2-isopropylazepane

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Compound of Interest

Compound Name:	1,5-Dimethyl-2-(propan-2-yl)azepane
CAS No.:	6301-55-9
Cat. No.:	B14012048

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Executive Summary

(2S,5R)-1,5-dimethyl-2-isopropylazepane is a seven-membered chiral amine derived from the chiral pool precursor (-)-menthone. As a sterically demanding, enantiopure tertiary amine, it serves as a robust alternative to traditional chiral bases (e.g., sparteine, bis(1-phenylethyl)amine) in organolithium-mediated asymmetric deprotonations and functionalizations.

Key Differentiators:

- **Chiral Pool Origin:** Synthesized from inexpensive (-)-menthone, avoiding complex resolution steps.
- **Structural Rigidity:** The azepane ring provides a distinct steric environment compared to flexible acyclic amines or rigid bicyclic systems like sparteine.
- **Tunability:** The N-methyl group allows for fine-tuning of basicity and coordination strength.

Chemical Identity & Physical Properties[1][2][3]

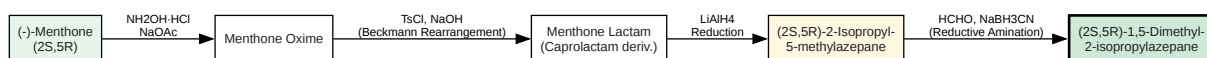
Property	Specification
IUPAC Name	(2S,5R)-1,5-dimethyl-2-isopropylazepane
Common Name	N-Methyl-homomenthylamine (Azepane derivative)
Molecular Formula	
Molecular Weight	169.31 g/mol
Chirality	(2S, 5R)
Physical State	Colorless to pale yellow oil
Optical Rotation	(c=1.0, CHCl ₃) [*]
Solubility	Soluble in THF, EtO, CH ₂ Cl ₂ ; slightly soluble in water.[1][2]

*Note: Optical rotation values are solvent-dependent. The parent (-)-menthone exhibits a positive rotation. The azepane derivative typically retains the levorotatory sign of the parent scaffold.

Synthesis & Manufacturing Workflow

The synthesis exploits the Beckmann Rearrangement to expand the six-membered menthone ring into the seven-membered azepane core, followed by reduction and methylation.

Synthetic Pathway (Graphviz)



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Figure 1: Synthetic route from (-)-menthone to the target azepane ligand.

Detailed Protocol (Step-by-Step)

- Oxime Formation: React (-)-menthone with hydroxylamine hydrochloride in ethanol/water to yield menthone oxime.
- Beckmann Rearrangement: Treat the oxime with tosyl chloride (TsCl) in aqueous NaOH or PCl₅ to induce ring expansion, yielding the lactam (5-methyl-2-isopropyl-hexahydro-2H-azepin-2-one).
- Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.
 - Critical Check: Ensure complete reduction of the amide carbonyl to the secondary amine.
- N-Methylation: Perform reductive amination using aqueous formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) or formic acid (Eschweiler-Clarke conditions).
- Purification: Distillation under reduced pressure or flash chromatography (SiO₂, CH₂Cl₂/MeOH/NH₃).

Performance Comparison: Chiral Ligands

This section compares (2S,5R)-1,5-dimethyl-2-isopropylazepane against industry-standard chiral amines used in asymmetric lithiation (e.g., deprotonation of epoxides, phosphine oxides).

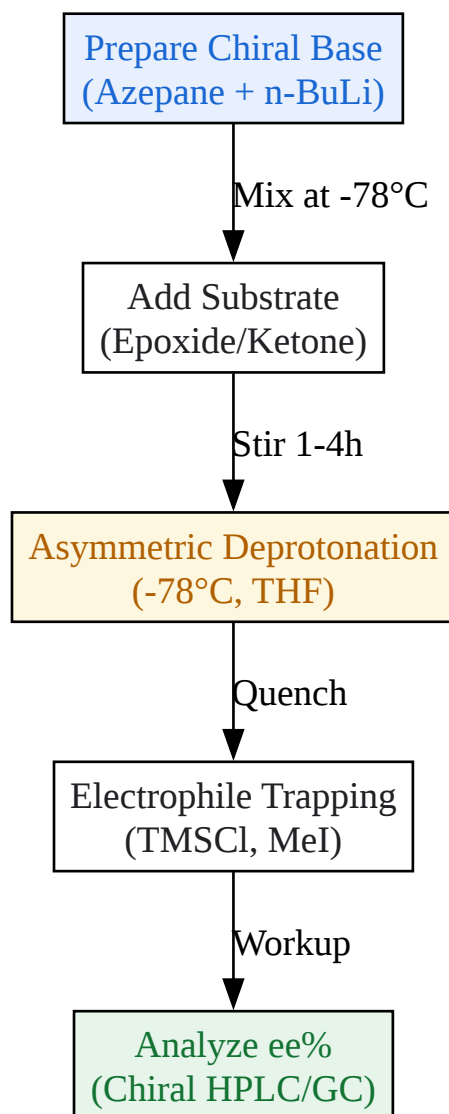
Feature	(2S,5R)-Azepane (This Product)	(-)-Sparteine	(R,R)-Bis(1-phenylethyl)amine
Source	Synthetic (from Menthone)	Natural Product (Lupin alkaloids)	Synthetic (Resolution required)
Availability	High (Scalable synthesis)	Volatile (Supply shortages common)	High
Ring Size	7-Membered (Flexible)	Rigid Tetracyclic	Acyclic (Flexible)
Coordination	Monodentate (N)	Bidentate (N,N)	Monodentate (N)
Typical ee%	70–90% (Substrate dependent)	80–99%	80–95%
Primary Use	Chiral base (Li-amide)	Chiral ligand for Li/Mg	Chiral base (Li-amide)

Key Insight: While (-)-sparteine is often the "gold standard" for *s*-BuLi mediated deprotonations, its availability fluctuates. The (2S,5R)-azepane offers a reliable, structurally unique alternative that can induce complementary stereoselectivity, particularly in cases where the rigid sparteine pocket is too sterically hindered.

Experimental Application: Asymmetric Deprotonation

Objective: Enantioselective deprotonation of *cis*-4-*tert*-butylcyclohexene oxide (Model System).

Workflow Diagram



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Figure 2: General workflow for using the azepane as a chiral lithium amide precursor.

Protocol

- Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (2S,5R)-1,5-dimethyl-2-isopropylazepane (1.1 equiv) in anhydrous THF.
- Lithiation: Cool to

and add

-BuLi (1.0 equiv) dropwise. Stir for 30 minutes to form the chiral lithium amide.

- Reaction: Add the substrate (e.g., epoxide) slowly. The chiral base preferentially removes one enantiotopic proton.
- Quench: Add the electrophile (e.g., TMSCl).
- Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

References

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